molecular formula C28H22FN3O3S B2735214 2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 946254-11-1

2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Katalognummer: B2735214
CAS-Nummer: 946254-11-1
Molekulargewicht: 499.56
InChI-Schlüssel: SOGWLEFNLRHUBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C28H22FN3O3S and its molecular weight is 499.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide belongs to a class of quinazoline derivatives that have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a quinazoline core , which is known for its role in various biological activities. The presence of a fluorobenzyl group and a thiophen-2-ylmethyl amide moiety enhances its potential for interaction with biological targets.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it has been evaluated against the MCF-7 breast cancer cell line , demonstrating significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell LineIC50 (μM)Reference
This compoundMCF-715.0
Compound AA54910.5
Compound BHeLa12.0

Antimicrobial Activity

Research indicates that quinazoline derivatives also exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate to good activity. This is attributed to the ability of quinazolines to interfere with bacterial DNA synthesis .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium16

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it has been evaluated as an inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2 , with promising IC50 values indicating effective inhibition .

Table 3: Enzyme Inhibition Studies

Enzyme TargetIC50 (μM)Reference
EGFR0.009
HER20.021

The biological activity of this compound is believed to stem from its ability to inhibit specific molecular targets involved in tumor growth and microbial resistance. The quinazoline scaffold interacts with the ATP-binding sites of kinases, leading to reduced phosphorylation and subsequent signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

  • Breast Cancer Model : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models of MCF-7 cells, suggesting its potential for development as an anticancer agent.
  • Bacterial Infection Model : In vivo studies showed that the compound reduced bacterial load in infected mice models, indicating its potential application as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Physical Properties

The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its unique fluorobenzyl and thiophenyl substituents contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound's structural analogs have also been evaluated for antimicrobial activity against both bacterial and fungal strains. In vitro studies suggest that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the thiophene moiety has been linked to enhanced antimicrobial efficacy due to its ability to interact with microbial cell membranes .

Enzyme Inhibition

Research indicates that related compounds may act as inhibitors of specific enzymes involved in disease processes, such as kinases and proteases. This inhibition can disrupt critical cellular pathways, making these compounds valuable in treating diseases characterized by dysregulated enzyme activity .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
  • Substitution Reactions : Subsequent modifications introduce the fluorobenzyl and thiophenyl groups, enhancing biological activity.
  • Final Acetylation : The final product is obtained through acetylation reactions, which can be optimized for yield and purity.

Case Studies

Several case studies highlight the synthesis and biological evaluation of related compounds:

  • Antitumor Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxic effects on cancer cell lines using MTT assays, revealing several promising candidates with IC50 values in low micromolar ranges .
  • Antimicrobial Screening : Another study reported the synthesis of thiophene-based compounds that demonstrated significant antimicrobial activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Eigenschaften

CAS-Nummer

946254-11-1

Molekularformel

C28H22FN3O3S

Molekulargewicht

499.56

IUPAC-Name

2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C28H22FN3O3S/c29-24-9-3-1-6-20(24)18-31-25-10-4-2-8-23(25)27(34)32(28(31)35)21-13-11-19(12-14-21)16-26(33)30-17-22-7-5-15-36-22/h1-15H,16-18H2,(H,30,33)

InChI-Schlüssel

SOGWLEFNLRHUBA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.